molecular formula C10H12O2 B121202 3-(Benzyloxy)propanal CAS No. 19790-60-4

3-(Benzyloxy)propanal

Cat. No. B121202
CAS RN: 19790-60-4
M. Wt: 164.2 g/mol
InChI Key: ANSYAMHYCYOWAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-(Benzyloxy)propanal consists of 10 carbon atoms, 12 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

3-(Benzyloxy)propanal has a molecular weight of 164.20 . Detailed physical and chemical properties such as boiling point, density, and solubility were not found in the search results.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

3-(Benzyloxy)propanal: is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its structure serves as a precursor in the total synthesis of complex molecules such as (+)-cocaine . The compound’s ability to introduce a benzyloxy moiety into a molecular framework makes it indispensable in medicinal chemistry for the development of new therapeutic agents.

Molecular Modeling and Simulation

In computational chemistry, 3-(Benzyloxy)propanal can be used in molecular modeling programs like Amber and GROMACS . These simulations help in understanding the compound’s interactions at the molecular level, which is crucial for drug design and predicting the behavior of chemical systems .

Chemical Synthesis Research

This compound is used extensively in chemical synthesis research. It acts as a starting reagent for various synthetic routes, enabling the creation of diverse chemical entities. Its role in the synthesis of galactosyl phosphate diester derivatives is particularly noteworthy, as these derivatives are important in nucleoside chemistry .

Safety and Hazards

Safety data for 3-(Benzyloxy)propanal indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and avoid contact with skin and eyes .

properties

IUPAC Name

3-phenylmethoxypropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h1-3,5-7H,4,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYAMHYCYOWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447162
Record name 3-(Benzyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Benzyloxy)propanal

CAS RN

19790-60-4
Record name 3-(Benzyloxy)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of PCC (606 mg, 2.82 mmol) in anhydrous dichloromethane (8 mL) at room temperature under N2 was added a solution of 3-benzyloxy-1-propanol (310 mg, 1.88 mmol) in anhydrous dichloromethane. The reaction mixture was stirred overnight at room temperature, filtrated through Celite, and concentrated. The residue was purified by column chromatography on silica gel (1-10% ethyl acetate/hexanes) to give 3-(benzyloxy)propanal (243 mg, 79%).
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606 mg
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8 mL
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310 mg
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Synthesis routes and methods II

Procedure details

Under nitrogen, a solution of DMSO (8.4 mL, 118 mmoles) in dry dichloromethane (125 mL) is cooled to -60° C., and oxalyl chloride (5 mL, 59 mmoles) in CH2Cl2 (40 mL) is added slowly. After stirring for 5 min at -50° C., 3-benzyloxy-1-propanol (14), 8.9 g, 53.7 mmoles) in CH2Cl2 (27 mL) is added at -60° C. Stirring is continued for 15 min, then triethylamine (47 mL) is added slowly at -60° C. After 5 min at this temperature, the mixture is allowed to warm up to room temperature. After addition of 0.5N HCl and phase separation, the organic phase is washed with water until neutral. Drying (Na2SO4) and evaporation gives the crude aldehyde as an oil: 10.6 g. Distillation under vacuum gives pure 15: 6.54 g (74%), bp 170° C. (15 mm Hg).
Name
Quantity
8.4 mL
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reactant
Reaction Step One
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125 mL
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5 mL
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reactant
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40 mL
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27 mL
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47 mL
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Synthesis routes and methods III

Procedure details

To generate indolizidine alcohol and aldehyde intermediates useful in the synthesis of pumiliotoxin B, it is necessary to assemble a chiral silylalkyne from esters of (S)-5-(benzyloxy)-1-trimethyl-silyl-1-pentyn-3-ol. This involves the reduction of 3-(benzyloxy)propanitrile, the latter reagent being prepared from acrylonitrile and benzyl alcohol as described by Gaiffe and Launay in Academy of Science, Serial C, Pages 1379-1380 (1968), with i-Bu2AlH to give 3-benzyloxy propanal which is condensed with ethynyllithium, prepared as described by Midland in the Journal of Organic Chemistry, Volume 40, Page 2250 (1975), to yield the racemic propargylic alcohol in about 50% yield following distillation. Reaction of the propargylic alcohol with R-(+)-2-methylbenzylamine gives the corresponding diastereomeric carbamates that upon chromatographic separation and carbamate cleavage with Cl3SiH as described by Pirkle in the Journal of Organic Chemistry, Volume 42, Page 2781 (1971) yields the (S)-alcohol and (R)-alcohol derivatives in yields of about 20%.
[Compound]
Name
indolizidine alcohol
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aldehyde
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[Compound]
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silylalkyne
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0 (± 1) mol
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reactant
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[Compound]
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esters
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0 (± 1) mol
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reactant
Reaction Step Six
[Compound]
Name
(S)-5-(benzyloxy)-1-trimethyl-silyl-1-pentyn-3-ol
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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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